molecular formula C18H16N2O3S B2636875 3-((3-Acetylphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile CAS No. 1025668-88-5

3-((3-Acetylphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile

Cat. No. B2636875
CAS RN: 1025668-88-5
M. Wt: 340.4
InChI Key: YYAZYRLZGVKKLC-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Acetylphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a nitrile-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Flavor Chemistry in Foods

Research by Smit, Engels, and Smit (2009) highlights the importance of branched aldehydes, which share structural similarities with the acetyl group in "3-((3-Acetylphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile," in the flavor chemistry of foods. These compounds are crucial in fermented and non-fermented food products, indicating the potential for this compound to influence flavor profiles through its acetyl component Smit, B., Engels, W., & Smit, G. (2009).

Drug Development

Carta, Scozzafava, and Supuran (2012) review the significance of sulfonamides, highlighting the clinical utility of compounds with sulfonyl functionalities in treating various diseases, including their roles as diuretics, carbonic anhydrase inhibitors, and in cancer therapy. This underlines the potential medicinal applications of the sulfonyl group present in the target compound Carta, F., Scozzafava, A., & Supuran, C. (2012).

Environmental Remediation

Kagimura et al. (2015) discuss the enhanced biological activities of D-glucans through chemical modifications, including sulfonylation. This suggests the environmental application of sulfonyl-bearing compounds in bioremediation, potentially including the degradation or transformation of pollutants Kagimura, F. Y., da Cunha, M. A. A., Barbosa, A. M., Dekker, R. F., & Malfatti, C. R. M. (2015).

Chemical Synthesis

Arseniyadis, Kyler, and Watt (1984) provide an overview of the reactions of nitrile-stabilized carbanions, which could include the nitrile functionality present in the target compound. This review emphasizes the central role of such reactions in organic synthesis, suggesting applications in the synthesis of complex organic molecules Arseniyadis, S., Kyler, K., & Watt, D. (1984).

properties

IUPAC Name

(Z)-3-(3-acetylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-13-6-8-17(9-7-13)24(22,23)18(11-19)12-20-16-5-3-4-15(10-16)14(2)21/h3-10,12,20H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZYRLZGVKKLC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC(=C2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC(=C2)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.